[3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol [3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol
Brand Name: Vulcanchem
CAS No.: 18680-83-6
VCID: VC0096027
InChI: InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1
SMILES: CC1CCC(CC2=C1CCC2C)C(C)(C)O
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

[3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol

CAS No.: 18680-83-6

Main Products

VCID: VC0096027

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

[3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol - 18680-83-6

CAS No. 18680-83-6
Product Name [3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 2-[(3R,5S,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
Standard InChI InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1
Standard InChIKey TWVJWDMOZJXUID-UTUOFQBUSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](CC2=C1CC[C@H]2C)C(C)(C)O
SMILES CC1CCC(CC2=C1CCC2C)C(C)(C)O
Canonical SMILES CC1CCC(CC2=C1CCC2C)C(C)(C)O
Synonyms [3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol
PubChem Compound 72607
Last Modified Nov 11 2021
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